1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)-
Description
The compound 1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- (CAS 73932-09-9) is a propanone derivative featuring a 1H-imidazole substituent at the 3-position and a 4-(2-phenylethyl)phenyl group at the 1-position. Its molecular formula is C20H21ClN2O (as a hydrochloride salt), with a molecular weight of 340.847 g/mol .
Properties
CAS No. |
73931-85-8 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H20N2O/c23-20(12-14-22-15-13-21-16-22)19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-11,13,15-16H,6-7,12,14H2 |
InChI Key |
IPLHRGCVXWHUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for preparing this compound. One common method involves the reaction of 1-(4-(2-phenylethyl)phenyl)ethanone with imidazole under appropriate conditions. The reaction proceeds via nucleophilic substitution at the ketone carbon.
b. Reaction Conditions
Reagents: 1-(4-(2-phenylethyl)phenyl)ethanone, imidazole
Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
Temperature: Room temperature or slightly elevated
Procedure: Combine the reagents, stir, and isolate the product.
c. Industrial Production
While laboratory-scale synthesis is common, industrial production methods involve optimization for yield, scalability, and cost-effectiveness. Continuous flow processes and catalytic systems are explored for large-scale production.
Chemical Reactions Analysis
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding alcohol.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the ketone carbon.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.
Major Products: The alcohol derivative and substituted imidazole derivatives.
Scientific Research Applications
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- finds applications in:
Medicine: Investigated as potential drug candidates due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: Incorporated into polymers and materials for specific properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In drug development, it may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole Moieties
1-Propanone, 3-(5-Methyl-1H-Imidazol-4-yl)-1-[1-(2-Propynyl)-1H-Indol-3-yl]- (CAS 113140-76-4)
- Molecular Formula : C18H17N3O·C4H4O4
- Molecular Weight : 407.419 g/mol
- Key Features : Substituted with a 5-methylimidazole and indolyl group. The propargyl chain on the indole may enhance reactivity or binding to enzymes like kinases.
- Applications : Likely explored for antifungal or anticancer activity due to the indole-imidazole hybrid structure .
1-(4-Fluorophenyl)-2-(1H-Imidazol-1-yl)-Ethanol
- Molecular Formula : C11H11FN2O
- Key Features: Contains a fluorophenyl group and imidazole-linked ethanol. The hydroxyl group increases polarity, contrasting with the ketone in the target compound.
- Applications: Potential antimicrobial or anti-inflammatory agent, leveraging fluorine’s electronegativity for enhanced binding .
Pharmacologically Active Propanone Derivatives
RS 67333 and RS 39604
- RS 67333: 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.
- RS 39604: 1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-3-[1-[2-(methylsulfonylamino)ethyl]-4-piperidinyl]-1-propanone.
- Key Features : Both feature piperidinyl and aromatic substituents. RS 67333 is a serotonin 5-HT4 receptor partial agonist, while RS 39604 has enhanced solubility due to the sulfonamide group.
- Applications : Neurodegenerative disease research (e.g., Alzheimer’s) .
Ozagrel Hydrochloride (CAS 78712-43-3)
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Target Compound and Analogues
| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 340.847 | ~3.5 | Low | Imidazole, ketone, phenylethyl |
| RS 67333 | 308.79 | ~2.8 | Moderate | Piperidine, methoxy |
| Ozagrel Hydrochloride | 276.71 | ~1.2 | High | Propenoic acid, imidazole |
| 1-Propanone (CAS 113140-76-4) | 407.419 | ~4.0 | Low | Indole, propargyl |
Notes:
- The target compound’s high LogP (lipophilicity) suggests CNS activity but poor aqueous solubility, necessitating formulation optimization.
- RS 67333’s lower LogP aligns with its serotonin receptor modulation in peripheral tissues .
- Ozagrel’s carboxylic acid group enhances solubility for intravenous administration .
Biological Activity
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)-, commonly known by its CAS number 73931-85-8, is a compound with a molecular formula of C20H20N2O. This compound belongs to a class of organic compounds that have shown potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and other relevant pharmacological effects.
- Molecular Formula : C20H20N2O
- Molar Mass : 304.39 g/mol
- CAS Number : 73931-85-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-Propanone, particularly those with imidazole and phenyl groups. For instance, compounds containing imidazole rings have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluating the cytotoxic effects of synthesized compounds similar to 1-Propanone demonstrated high activity against MCF-7 human breast cancer cells. The MTT assay indicated that these compounds exhibited greater cytotoxicity than the reference drug Tamoxifen. The structural modifications in these compounds were found to enhance their efficacy against cancer cells while reducing toxicity towards normal cells .
| Compound | IC50 (μM) | Reference Drug (Tamoxifen) IC50 (μM) |
|---|---|---|
| Compound A | 5.2 | 10 |
| Compound B | 3.8 | 10 |
| 1-Propanone | 4.5 | 10 |
The mechanism through which 1-Propanone exerts its biological effects may involve the induction of apoptosis in cancer cells. The imidazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor modulation. Additionally, the phenyl groups may contribute to the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Other Biological Activities
Aside from anticancer properties, derivatives of this compound have been investigated for their potential antifungal and antioxidant activities:
- Antifungal Activity : Some studies suggest that related compounds exhibit antifungal properties, making them candidates for treating fungal infections .
- Antioxidant Activity : The presence of phenolic structures in similar compounds has been linked to antioxidant activities, which can protect cells from oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
